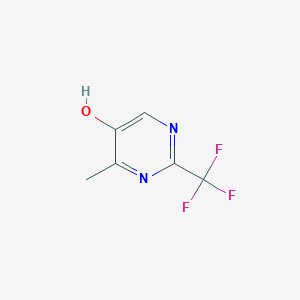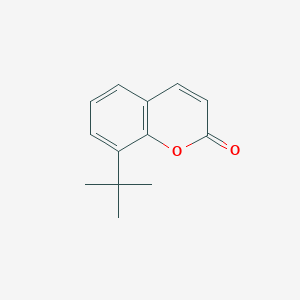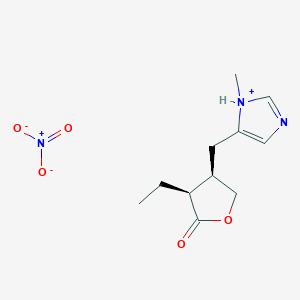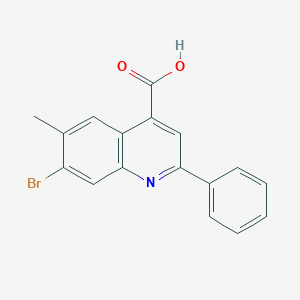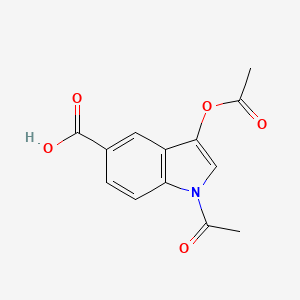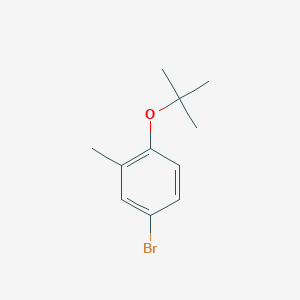
5-Bromo-2-(tert-butoxy)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(tert-butoxy)toluene is an organic compound that belongs to the class of aromatic compounds It features a bromine atom attached to the benzene ring and a tert-butoxy group at the ortho position relative to the methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(tert-butoxy)toluene typically involves the bromination of 2-(tert-butoxy)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as light or a peroxide . The reaction conditions are carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves the careful handling of bromine and other reagents to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(tert-butoxy)toluene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of 2-(tert-butoxy)toluene derivatives with various functional groups.
Oxidation: Formation of 5-bromo-2-(tert-butoxy)benzoic acid or 5-bromo-2-(tert-butoxy)benzaldehyde.
Reduction: Formation of 2-(tert-butoxy)toluene.
Scientific Research Applications
5-Bromo-2-(tert-butoxy)toluene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the development of biologically active compounds.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(tert-butoxy)toluene involves its reactivity towards various chemical reagents. The bromine atom and tert-butoxy group influence the compound’s reactivity and selectivity in chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- 2-Bromo-4-(tert-butoxy)toluene
- 4-Bromo-2-(tert-butoxy)toluene
- 5-Chloro-2-(tert-butoxy)toluene
Comparison: 5-Bromo-2-(tert-butoxy)toluene is unique due to the specific positioning of the bromine and tert-butoxy groups, which influence its reactivity and applications. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions .
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
4-bromo-2-methyl-1-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15BrO/c1-8-7-9(12)5-6-10(8)13-11(2,3)4/h5-7H,1-4H3 |
InChI Key |
RXVVWRBJYZAWNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


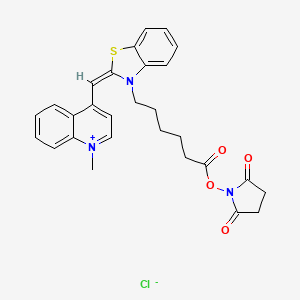
![2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone](/img/structure/B13707695.png)
![Ethyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13707705.png)
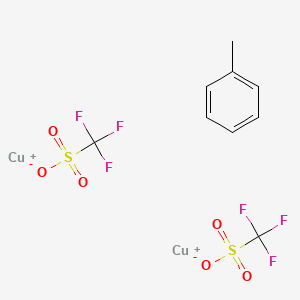
![[(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13707721.png)
![1,2-Ethanediamine,N1-[[4-[2-(trimethoxysilyl)ethyl]phenyl]methyl]-](/img/structure/B13707722.png)
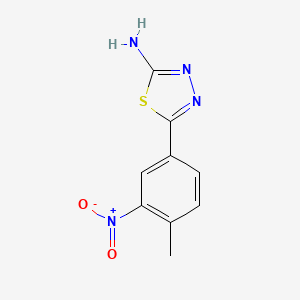
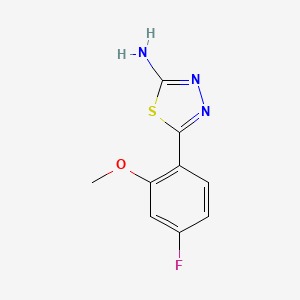
![1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole](/img/structure/B13707738.png)
